molecular formula C19H28N4O4S B11225765 4-butyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11225765
M. Wt: 408.5 g/mol
InChI Key: PTWZKUMJSDZMOY-UHFFFAOYSA-N
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Description

4-BUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes a benzothiadiazine ring system, a morpholine moiety, and various alkyl and amide substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors to form the benzothiadiazine ring system.

    Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions.

    Alkylation and Amide Formation: The butyl and methyl groups are introduced through alkylation reactions, and the carboxamide group is formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine and benzothiadiazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under appropriate conditions (e.g., solvents, temperature) to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-BUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE: A closely related compound with similar structural features.

    4-BUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1-OXIDE: A derivative with a different oxidation state.

    4-BUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE: Another derivative with variations in the substituents.

Uniqueness

The uniqueness of 4-BUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H28N4O4S

Molecular Weight

408.5 g/mol

IUPAC Name

4-butyl-3-methyl-N-(2-morpholin-4-ylethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H28N4O4S/c1-3-4-8-23-15(2)21-28(25,26)18-14-16(5-6-17(18)23)19(24)20-7-9-22-10-12-27-13-11-22/h5-6,14H,3-4,7-13H2,1-2H3,(H,20,24)

InChI Key

PTWZKUMJSDZMOY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCCN3CCOCC3)C

Origin of Product

United States

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